The synthesis of 11c-cholylsarcosine involves a multi-step radiosynthetic process. The key steps are:
The molecular structure of 11c-cholylsarcosine can be described as follows:
11c-cholylsarcosine undergoes several significant chemical reactions:
The mechanism of action of 11c-cholylsarcosine primarily revolves around its role as a tracer for PET imaging:
11c-cholylsarcosine has several important applications in medical research:
Bile acids are synthesized in hepatocytes as terminal products of cholesterol metabolism and exist predominantly as glycine or taurine conjugates in humans. These conjugates undergo efficient enterohepatic circulation, a process where bile acids are secreted into the duodenum, reabsorbed in the ileum, and transported back to the liver via the portal vein. This cycle occurs 4–15 times daily, maintaining a tightly regulated bile acid pool critical for lipid digestion and metabolic signaling [2] [5].
Hepatocellular transport of conjugated bile acids is mediated by specific transporter proteins:
Impairment of BSEP function—due to genetic mutations (e.g., progressive familial intrahepatic cholestasis type 2), drug inhibition, or inflammatory cholestasis—leads to intracellular bile acid accumulation, hepatocyte injury, and fibrosis [3] [5]. Quantifying bile acid transport kinetics in vivo is thus essential for diagnosing cholestatic diseases and evaluating drug-induced liver injury.
Conventional assessment of hepatobiliary function relies heavily on technetium-99m-labeled iminodiacetic acid derivatives (e.g., ⁹⁹ᵐTc-mebrofenin), imaged via planar scintigraphy or single-photon emission computed tomography. Key limitations include:
Table 1: Performance Metrics of Conventional Scintigraphy vs. Positron Emission Tomography
| Parameter | ⁹⁹ᵐTc-IDAs (Scintigraphy/SPECT) | Positron Emission Tomography |
|---|---|---|
| Spatial Resolution | 7–10 mm | 4–5 mm |
| Temporal Resolution | Low (minutes) | High (seconds) |
| Quantification Accuracy | Semi-quantitative | Fully quantitative |
| Tracer Specificity | Bilirubin transporters | Bile acid transporters |
| Metabolic Stability | Variable deconjugation | High (>99% stable) |
Carbon-11-Cholylsarcosine was engineered to overcome the limitations of conventional scintigraphy by combining positron emission tomography’s superior resolution with a transporter-specific bile acid analog. Its design leverages:
Table 2: Key Physicochemical and Pharmacokinetic Properties of Carbon-11-Cholylsarcosine
| Property | Carbon-11-Cholylsarcosine | Endogenous Glycocholic Acid |
|---|---|---|
| Molecular Weight | 478.4 g/mol | 465.6 g/mol |
| Lipophilicity (log P) | -1.2 | -1.5 |
| Plasma Protein Binding | <5% | >90% |
| First-Pass Hepatic Extraction | >80% | 60–70% |
| Bile-to-Liver Concentration Ratio | >90:1 | 50–100:1 |
Proof-of-concept positron emission tomography studies in pigs validated its kinetics:
These attributes position Carbon-11-Cholylsarcosine as the first positron emission tomography tracer enabling spatially resolved quantification of bile acid transport kinetics in humans [3] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: